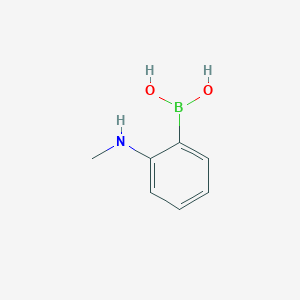
(2-(Methylamino)phenyl)boronic acid
説明
“(2-(Methylamino)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a B(OH)2 group . They have been widely studied in medicinal chemistry due to their potential applications in various fields .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand . The synthesis of boronic acid derivatives is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “(2-(Methylamino)phenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino group .Chemical Reactions Analysis
Boronic acids, including “(2-(Methylamino)phenyl)boronic acid”, undergo various chemical reactions. For instance, they can undergo transesterification reactions . The kinetics of these reactions are dependent on the substituents in the aromatic ring and the pH of the solution .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Methylamino)phenyl)boronic acid” can be inferred from its molecular structure and the general properties of boronic acids. For instance, boronic acids are Lewis acids and can form reversible covalent bonds with diols . The pKa of boronic acids changes in the presence of diols .科学的研究の応用
Polymer Synthesis
(2-(Methylamino)phenyl)boronic acid plays a role in polymer synthesis. For example, its derivatives are used in the development of functional polymers. A study demonstrated a two-step deprotection method for methacrylamido phenylene boronic esters to yield methacrylamido phenylboronic acids, which are valuable for polymer incorporation (D'Hooge et al., 2008).
Holographic Sensor Development
Boronic acids, including derivatives of (2-(Methylamino)phenyl)boronic acid, are used in sensor technology. A study highlighted the use of 3-acrylamide phenyl boronic acid (3-APB) in developing a holographic sensor for L-lactate, showing boronic acids' utility in detecting diols and alpha-hydroxy acids (Sartain et al., 2008).
Interaction with Biological Membranes
Research into borates' interaction with carbohydrate moieties on biological membranes is another significant application. A study using (11)B, (1)H, (13)C, and (15)N NMR spectroscopies explored this interaction, using a derivative of (2-(Methylamino)phenyl)boronic acid as a model compound (Otsuka et al., 2003).
Multifunctional Compounds Synthesis
Derivatives of (2-(Methylamino)phenyl)boronic acid are synthesized for their potential use in medicine, agriculture, and industrial chemistry. A study discussed the synthesis of multifunctional compounds containing aminophosphonic acid group and boronic acid, illustrating their structural and functional versatility (Zhang et al., 2017).
Selective Fluorescent Chemosensors
Boronic acids, including (2-(Methylamino)phenyl)boronic acid derivatives, are used in the creation of selective fluorescent chemosensors for biological active substances. These chemosensors can probe carbohydrates, L-dopamine, and various ions, demonstrating the versatility of boronic acids in sensing applications (Huang et al., 2012).
Biomedical Applications
Boronic acid polymers, potentially including derivatives of (2-(Methylamino)phenyl)boronic acid, have biomedical applications in treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in various biomedical fields (Cambre & Sumerlin, 2011).
将来の方向性
The future directions for research on boronic acids, including “(2-(Methylamino)phenyl)boronic acid”, are promising. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
特性
IUPAC Name |
[2-(methylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZUHKRFUPVGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylamino)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



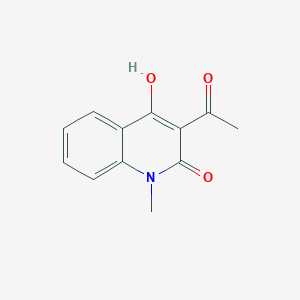
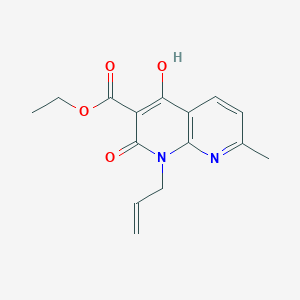
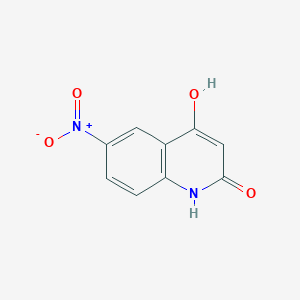
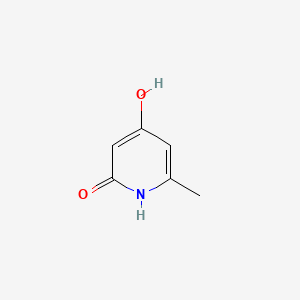
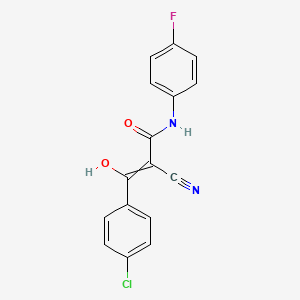
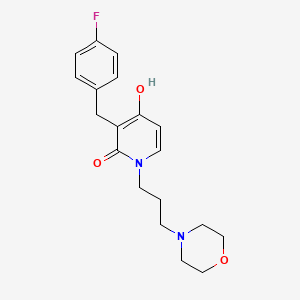
![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)
![Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1395550.png)
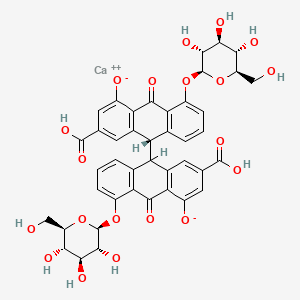
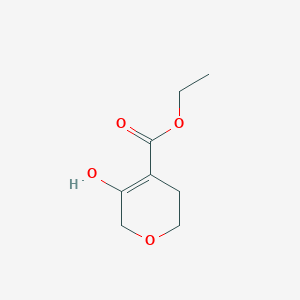
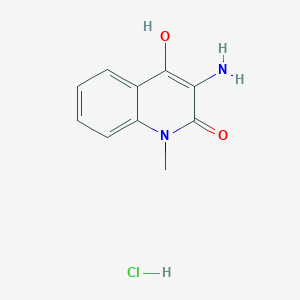
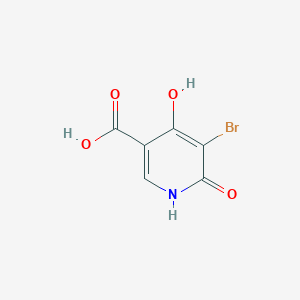
![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)